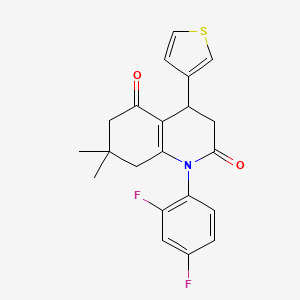![molecular formula C19H22N2O3S2 B15005158 6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol](/img/structure/B15005158.png)
6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol is a complex organic compound that features a unique spiro structure. This compound is characterized by its multiple functional groups, including a thiophene ring, a pyrimidine ring, and a benzopyran moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the thiophene and pyrimidine rings. Key steps may include:
Formation of the Spiro Core: This can be achieved through a cyclization reaction involving a benzopyran precursor.
Introduction of the Thiophene Ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the spiro core.
Functionalization of the Pyrimidine Ring: This can be done through nucleophilic substitution or other suitable reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be carefully controlled.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substituent being introduced, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.
Applications De Recherche Scientifique
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol has several scientific research applications:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its functional groups may play a role.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound’s planar structure may allow it to intercalate into DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol: This compound itself serves as a reference point.
Spiro[benzopyran-pyrimidine] Derivatives: Other derivatives with different substituents on the pyrimidine or benzopyran rings.
Thiophene-Containing Compounds: Compounds with thiophene rings that exhibit similar reactivity.
Uniqueness
The uniqueness of 6’,6’-Dimethyl-2’-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5’,6’-tetrahydro-3’H-spiro[1-benzopyran-2,4’-pyrimidine]-7,8-diol lies in its combination of functional groups and spiro structure
Propriétés
Formule moléculaire |
C19H22N2O3S2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
6,6-dimethyl-2-methylsulfanyl-4'-thiophen-2-ylspiro[1,5-dihydropyrimidine-4,2'-3,4-dihydrochromene]-7',8'-diol |
InChI |
InChI=1S/C19H22N2O3S2/c1-18(2)10-19(21-17(20-18)25-3)9-12(14-5-4-8-26-14)11-6-7-13(22)15(23)16(11)24-19/h4-8,12,22-23H,9-10H2,1-3H3,(H,20,21) |
Clé InChI |
MBCPPOKJQJROEC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CS4)N=C(N1)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B15005075.png)
![2-[(2Z)-4-(3,4-dichlorophenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B15005087.png)
![Ethyl 1-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B15005088.png)
![4'-methyl-N~2~-[2-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B15005100.png)
![(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B15005102.png)
amino}acetamide](/img/structure/B15005104.png)
![7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005111.png)
![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B15005124.png)
![Propionamide, N-[4-(chlorodifluoromethoxy)phenyl]-3-pyrrolidin-1-yl-](/img/structure/B15005130.png)
![4-chloro-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B15005142.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B15005150.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B15005151.png)

![11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005154.png)
